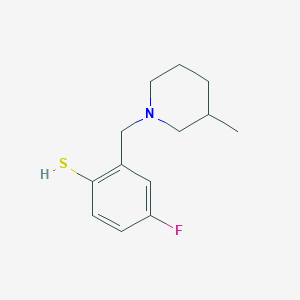

4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol

説明

BenchChem offers high-quality 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-fluoro-2-[(3-methylpiperidin-1-yl)methyl]benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNS/c1-10-3-2-6-15(8-10)9-11-7-12(14)4-5-13(11)16/h4-5,7,10,16H,2-3,6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYARMLJSESMKLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=CC(=C2)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol

An In-depth Technical Guide to the

Introduction

4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol is a polysubstituted aromatic thiol of interest to researchers in medicinal chemistry and drug discovery. Its structure combines a fluorinated benzene ring, a thiol group, and a substituted piperidine moiety, making it a versatile scaffold for the development of novel therapeutic agents. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, while the thiol group provides a reactive handle for further chemical modification or interaction with biological targets.[1][2] This guide provides a comprehensive, two-stage synthetic route designed for chemical researchers, detailing the underlying principles, step-by-step protocols, and critical experimental considerations.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a strategy based on the sequential formation of the key carbon-nitrogen and carbon-sulfur bonds. The thiol group, being susceptible to oxidation, is best installed in the final step.[3][4] This approach simplifies the handling of intermediates and improves the overall efficiency of the synthesis. The primary disconnection is made at the C-S bond, leading back to an aryl bromide intermediate. A second disconnection at the C-N bond of the benzylic amine leads to two readily accessible starting materials: 2-bromo-5-fluorobenzyl bromide and 3-methylpiperidine.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Workflow

The forward synthesis is executed in two primary stages. The first stage involves the nucleophilic substitution reaction between 2-bromo-5-fluorobenzyl bromide and 3-methylpiperidine to form the key aryl bromide intermediate. The second, and more critical, stage is the conversion of this aryl bromide into the target benzenethiol via a lithium-halogen exchange followed by quenching with elemental sulfur.

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of 1-((2-bromo-5-fluorobenzyl))-3-methylpiperidine

Principle and Mechanistic Insight

This reaction is a classic S_N2 (bimolecular nucleophilic substitution) alkylation. The secondary amine, 3-methylpiperidine, acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-bromo-5-fluorobenzyl bromide.[5][6] The bromide ion serves as the leaving group. An inorganic base, such as potassium carbonate (K₂CO₃), is included as a scavenger for the hydrobromic acid (HBr) that is formed, preventing the protonation and deactivation of the nucleophilic amine. Acetonitrile is an excellent solvent choice as it is polar and aprotic, effectively solvating the ions involved without interfering with the nucleophile.

Detailed Experimental Protocol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-fluorobenzyl bromide (10.0 g, 37.2 mmol, 1.0 equiv.), potassium carbonate (10.3 g, 74.4 mmol, 2.0 equiv.), and acetonitrile (100 mL).

-

Addition of Amine: To the stirred suspension, add 3-methylpiperidine (4.42 g, 44.6 mmol, 1.2 equiv.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.

-

Workup: Cool the mixture to room temperature and filter off the solid potassium carbonate. Rinse the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 1-((2-bromo-5-fluorobenzyl))-3-methylpiperidine.

Stage 2:

Principle and Mechanistic Insight

The conversion of the stable aryl bromide to an aryl thiol is achieved through a lithium-halogen exchange reaction. This powerful organometallic transformation uses an alkyllithium reagent, typically n-butyllithium (n-BuLi), to deprotonate the alkane and exchange the bromide on the aromatic ring for a lithium atom. This creates a highly nucleophilic aryllithium intermediate. The reaction must be conducted under strictly anhydrous conditions and at cryogenic temperatures (-78°C) to prevent side reactions, such as reaction with moisture or premature decomposition.

The newly formed aryllithium species is then quenched by adding elemental sulfur (S₈). The aryllithium attacks the sulfur ring, which subsequently fragments to form a lithium thiolate salt. An acidic workup in the final step protonates the thiolate to yield the desired benzenethiol.

Detailed Experimental Protocol

-

Setup: Assemble a 250 mL three-neck round-bottom flask, oven-dried and cooled under a stream of dry argon. Equip the flask with a magnetic stirrer, a thermometer, and a rubber septum.

-

Initial Solution: Dissolve the intermediate from Stage 1, 1-((2-bromo-5-fluorobenzyl))-3-methylpiperidine (5.0 g, 16.0 mmol, 1.0 equiv.), in anhydrous tetrahydrofuran (THF, 80 mL) and transfer the solution to the reaction flask via cannula.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.6 M in hexanes, 11.0 mL, 17.6 mmol, 1.1 equiv.) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not rise above -70°C. Stir the mixture at -78°C for 1 hour.

-

Sulfur Quench: In a separate flask, suspend elemental sulfur (0.56 g, 17.6 mmol, 1.1 equiv.) in anhydrous THF (20 mL). Transfer this sulfur slurry to the reaction mixture via cannula while maintaining the temperature at -78°C.

-

Warming and Quenching: After stirring for an additional hour at -78°C, allow the reaction to warm slowly to 0°C. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 75 mL). Combine the organic layers.

-

Workup: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the final product, 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol.

Data Summary

| Stage | Product | Molecular Formula | MW ( g/mol ) | Typical Yield | Key Analytical Data (Expected) |

| 1 | 1-((2-Bromo-5-fluorobenzyl))-3-methylpiperidine | C₁₃H₁₇BrFN | 286.18 | 85-95% | MS (ESI+): m/z 286.1, 288.1 (M+H)⁺¹H NMR: Signals for aromatic, benzylic, and piperidine protons. |

| 2 | 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol | C₁₃H₁₈FNS | 239.35 | 60-75% | MS (ESI+): m/z 240.1 (M+H)⁺¹H NMR: Appearance of a thiol proton (S-H) signal, disappearance of one aromatic proton signal compared to intermediate. |

Safety and Handling Considerations

-

2-Bromo-5-fluorobenzyl bromide: This reagent is a lachrymator and irritant. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid that ignites spontaneously on contact with air or moisture. It must be handled under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques.

-

Anhydrous Solvents: The lithium-halogen exchange reaction is highly sensitive to water. Ensure all glassware is oven-dried and solvents are rigorously dried before use.

-

Thiols: The final product is a thiol and likely possesses a strong, unpleasant odor. Handle in a fume hood and quench all waste with bleach before disposal.

References

- Vetter, D. (1998). Direct Synthesis of DI-and Trimethoxybenzyl Thiols from the Corresponding Alcohol.

-

JoVE. (2023). Preparation and Reactions of Thiols. Journal of Visualized Experiments. Available at: [Link]

-

Chemistry Steps. (2021). Reactions of Thiols. Available at: [Link]

-

Chemistry LibreTexts. (2022). Thiols and Sulfides. Available at: [Link]

-

ResearchGate. (n.d.). Proposed mechanism of benzyl alcohol thioesterification. Available at: [Link]

-

Indian Academy of Sciences. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences, 136(67). Available at: [Link]

-

PubMed. (2024). New Protocol for the Synthesis of S‐Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid. Chemistry – A European Journal. Available at: [Link]

-

OpenStax. (2023). Organic Chemistry: Thiols and Sulfides. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzylthiol synthesis by C-S coupling. Available at: [Link]

-

Pearson+. (n.d.). Using an alkyl halide and a thiol as starting materials, how would... Available at: [Link]

- Google Patents. (n.d.). US4466914A - Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters.

-

National Institutes of Health. (n.d.). Benzyl thioether formation merging copper catalysis. Available at: [Link]

- Wiley Online Library. (2014). Revisiting the Bromination of C-H Bonds with Molecular Bromine by Using a PhotoMicroflow System.

-

Research Journal of Pharmacy and Technology. (n.d.). Synthesis, In-silico and Biological Evaluation of Fluorine containing Thiazolidinone Derivatives as Anticancer Agents. Available at: [Link]

-

MDPI. (n.d.). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Available at: [Link]

-

National Institutes of Health. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Available at: [Link]

Sources

Physicochemical properties of 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties, synthetic strategy, and potential applications of the novel chemical entity, 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol. As experimental data for this specific compound is not publicly available, this document synthesizes information from structurally related analogues and first-principle chemical theories to offer a robust predictive profile for researchers in drug discovery and chemical synthesis. We will explore its acid-base characteristics, lipophilicity, proposed spectroscopic signatures, and chemical reactivity. The guide is intended to serve as a foundational resource for scientists interested in the evaluation and application of this and similar molecules.

Molecular Structure and Rationale for Interest

The structure of 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol combines three key pharmacophores that are of significant interest in modern medicinal chemistry: a fluorinated aromatic ring, a thiol group, and a substituted piperidine moiety.

-

Fluorinated Benzene Ring: The incorporation of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, pKa, and binding affinity through specific electronic interactions.

-

Benzenethiol: The thiol group is a versatile functional handle for bioconjugation and can act as a hydrogen bond donor or a nucleophile. Its potential for oxidation to a disulfide bond also offers a mechanism for covalent modulation or dimerization.

-

3-Methylpiperidine: The piperidine scaffold is prevalent in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1] The methyl substitution introduces chirality and a defined conformational preference, which can be critical for selective target engagement.

The combination of these fragments suggests that the title compound could serve as a valuable scaffold for developing novel therapeutics. This guide aims to provide the foundational data necessary to initiate such research programs.

Predicted Physicochemical Properties

The following properties are predicted based on the analysis of its constituent functional groups and data from analogous structures.

| Property | Predicted Value | Rationale and Commentary |

| Molecular Formula | C₁₃H₁₈FNS | Calculated from the molecular structure. |

| Molecular Weight | 239.35 g/mol | Calculated from the molecular formula. |

| pKa (Thiol) | ~6.0 - 7.0 | The pKa of benzenethiol is ~6.6. The electron-withdrawing fluorine atom is expected to slightly decrease this value, making the thiol more acidic. |

| pKa (Piperidine) | ~10.0 - 11.0 | The pKa of piperidine is ~11.1. The substitution on the nitrogen is unlikely to dramatically alter its basicity. This amine will be predominantly protonated at physiological pH (7.4). |

| Predicted logP | 3.5 - 4.5 | This value suggests significant lipophilicity. The large hydrocarbon structure (piperidine, methyl, methylene bridge) outweighs the polarity of the thiol and the basic nitrogen. Analogues like 4-methylbenzenethiol have a logP of ~2.9.[2] The addition of the larger piperidine group increases this value. |

| Aqueous Solubility | Low to Moderate | Due to its lipophilic nature, solubility in neutral water is expected to be low. However, its solubility will increase significantly at acidic pH (due to protonation of the piperidine nitrogen) and at basic pH (due to deprotonation of the thiol). |

| Appearance | Colorless to pale yellow oil/solid | Many thiophenols are oils or low-melting solids with a characteristic strong odor. |

Proposed Retrosynthetic and Forward Synthesis Strategy

A robust and logical synthesis is crucial for the practical application of this molecule. We propose a two-step synthesis starting from commercially available materials. The chosen strategy, reductive amination, is a well-established and high-yielding method for forming C-N bonds.

Retrosynthetic Analysis

The key disconnection is at the C-N bond of the benzylic amine, which points to a reductive amination between an aldehyde and a secondary amine as the final step.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis Workflow

The forward synthesis involves the initial protection of the thiol, followed by formylation, and finally, the key reductive amination step. Direct formylation of a thiophenol can be challenging due to the reactivity of the thiol. A more reliable route involves starting with a protected precursor.

Caption: Proposed two-step forward synthesis workflow.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Fluoro-2-formylbenzenethiol (Protected)

-

Causality: Direct use of 4-fluoro-2-formylbenzenethiol is problematic due to the thiol's propensity for oxidation and side reactions. An alternative and more controlled approach starts from 4-fluoro-2-bromobenzaldehyde.

-

To a solution of 4-fluoro-2-bromobenzaldehyde (1.0 eq) in a suitable solvent like DMF, add sodium thiomethoxide (1.1 eq).

-

Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

The resulting intermediate, 4-fluoro-2-(methylthio)benzaldehyde, protects the thiol functionality.

-

Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.

Step 2: Reductive Amination to Yield the Final Product

-

Causality: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this step. It is a mild and selective reducing agent that is particularly effective for reductive aminations of aldehydes with primary and secondary amines, minimizing over-alkylation or reduction of the aldehyde before iminium ion formation.[3]

-

Dissolve 4-fluoro-2-(methylthio)benzaldehyde (1.0 eq) and 3-methylpiperidine (1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE).

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution at room temperature.

-

Allow the reaction to proceed for 12-24 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

The final step would involve the selective deprotection of the methylthio group to reveal the free thiol, for which several methods exist.

Predicted Spectroscopic Signatures

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic data are predicted for 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol.

| Technique | Predicted Features |

| ¹H NMR | Aromatic Region (δ 6.8-7.5 ppm): Complex multiplets corresponding to the three protons on the benzene ring. Benzylic Protons (δ ~3.5-3.8 ppm): A singlet or AB quartet for the -CH₂- group. Piperidine Protons (δ 1.0-3.0 ppm): A series of broad, complex multiplets. The methyl group on the piperidine would appear as a doublet around δ 0.8-1.0 ppm. Thiol Proton (δ ~3.3-3.6 ppm): A broad singlet; its position is concentration and solvent dependent. |

| ¹³C NMR | Aromatic Carbons (δ 110-165 ppm): Six signals, with the carbon attached to fluorine showing a large C-F coupling constant. Benzylic Carbon (δ ~55-65 ppm): Signal for the -CH₂- group. Piperidine Carbons (δ 20-60 ppm): Signals corresponding to the five carbons of the piperidine ring and the methyl group. |

| ¹⁹F NMR | A single resonance is expected, likely between δ -110 and -120 ppm (relative to CFCl₃), typical for a fluorine atom on a benzene ring.[4] |

| Mass Spec (ESI+) | Predicted [M+H]⁺ = 240.12 |

| IR Spectroscopy | S-H Stretch: A weak to medium band around 2550-2600 cm⁻¹. C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region. C-N Stretch: A medium band around 1250-1020 cm⁻¹. Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region. |

Reactivity, Stability, and Safe Handling

Chemical Reactivity

-

Thiol Group: The thiol is the most reactive site. It is susceptible to oxidation, especially in the presence of air, metal catalysts, or oxidizing agents, to form the corresponding disulfide dimer. It is also a potent nucleophile and can participate in Michael additions or displacement reactions.[5]

-

Piperidine Nitrogen: The nitrogen atom is basic and nucleophilic. It will react readily with acids to form ammonium salts and can be alkylated or acylated.

Stability and Storage

To prevent oxidation of the thiol, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C).[6] It should be kept away from strong oxidizing agents and bases, which could catalyze disulfide formation.

Safe Handling

Researchers should handle this compound in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[8] Benzenethiols are known for their strong, unpleasant odors and are often toxic or irritants.[9]

Potential Applications in Drug Discovery

The structural features of this molecule make it an attractive starting point for several therapeutic areas. The combination of a lipophilic, CNS-penetrant piperidine scaffold with a reactive thiol handle and a metabolically stable fluorine atom presents numerous opportunities.

Caption: Key structural motifs and their potential roles in drug design.

-

CNS Disorders: The piperidine moiety is a classic feature of ligands for G-protein coupled receptors (GPCRs) and ion channels in the brain.[10][11] The overall lipophilicity of the molecule suggests it may be capable of crossing the blood-brain barrier.

-

Covalent Inhibitors: The thiol group can be used to target enzymes with a cysteine residue in or near the active site, forming a reversible or irreversible covalent bond. This is a powerful strategy for achieving high potency and prolonged duration of action.

-

Fragment-Based Drug Design (FBDD): This molecule could serve as an advanced fragment or scaffold for FBDD campaigns, where the thiol provides a vector for linking to other fragments or for exploring the binding pocket.

Conclusion

While 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol is a novel chemical entity without published experimental data, a thorough analysis of its structural components allows for a detailed and reliable prediction of its physicochemical properties, reactivity, and spectroscopic profile. The proposed synthetic route is robust and relies on well-established chemical transformations. The combination of a fluorinated aromatic ring, a reactive thiol, and a CNS-privileged piperidine scaffold makes this molecule a highly promising candidate for further investigation in medicinal chemistry and drug discovery programs. This guide provides the necessary foundational knowledge to enable such research.

References

-

Sigma-Aldrich. 4-Fluoro-2-methylbenzenethiol.

-

Spectrum Pharmacy Products. Scientific Documentation.

-

Chemsrc. 4-Fluoro-2-methylbenzenethiol | CAS#:845823-04-3.

-

Supporting Information for various organic compounds.

-

Fisher Scientific. SAFETY DATA SHEET - 4-Fluorothiophenol.

-

PubChem. m-Fluorobenzenethiol | C6H5FS | CID 75710.

-

3M. Safety Data Sheet.

-

Pfizer. Material Safety Data Sheet.

-

Sigma-Aldrich. 4-fluoro-4-(3-fluoro-5-methylphenyl)piperidine hydrochloride | 1803603-61-3.

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

-

AWS. SUPPORTING INFORMATION Selective GlyT1 Inhibitors.

-

Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

-

Nature. A fluorine-thiol displacement reaction as a peptide stapling platform.

-

Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

PubMed. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study.

-

ACS Publications. Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles.

-

PubChem. 4-Fluoro-2-(m-tolylmethoxy)benzenethiol | C14H13FOS | CID 137948283.

-

ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates.

-

Sigma-Aldrich. 4-Methylbenzenethiol 98%.

-

Drug Discovery Chemistry. Conference Brochure.

-

PubChem. 4-Methylbenzenethiol | C7H8S | CID 7811.

-

ACS Publications. Discovery of a Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor.

-

PMC. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methylbenzenethiol | C7H8S | CID 7811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. communities.springernature.com [communities.springernature.com]

- 6. spectrumrx.com [spectrumrx.com]

- 7. multimedia.3m.com [multimedia.3m.com]

- 8. fishersci.com [fishersci.com]

- 9. cdn.pfizer.com [cdn.pfizer.com]

- 10. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 11. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol, a molecule of significant interest in contemporary medicinal chemistry. While a specific CAS number for the 3-methylpiperidine isomer is not publicly cataloged, this guide leverages data from its close structural analog, 4-fluoro-2-[(4-methylpiperidin-1-yl)methyl]benzene-1-thiol (CAS No. 1443303-80-7), to provide a scientifically grounded exploration of its synthesis, physicochemical properties, and potential applications in drug discovery. The strategic incorporation of a fluorinated benzene ring, a thiol functional group, and a chiral methyl-substituted piperidine moiety positions this compound as a promising scaffold for developing novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction and Rationale

The convergence of key pharmacophoric elements within a single molecular entity is a cornerstone of modern drug design. The structure of 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol is a testament to this principle, integrating three motifs of proven pharmacological relevance:

-

The Fluorinated Aromatic Ring: The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[1] The presence of a fluorine atom on the benzenethiol ring is anticipated to influence the molecule's electronic properties and its interactions with biological targets.

-

The Piperidine Scaffold: Piperidine and its derivatives are classified as "privileged structures" in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[2][3] The three-dimensional nature of the piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with protein binding pockets.[2] The introduction of a methyl group at the 3-position introduces a chiral center, offering the potential for stereoselective interactions and improved target specificity.

-

The Benzenethiol Moiety: The thiol group is a versatile functional group that can participate in various biological interactions, including hydrogen bonding and coordination with metal ions in metalloenzymes. It is also susceptible to reversible oxidation, which can play a role in certain mechanisms of action.

This guide will provide a detailed examination of this promising molecule, beginning with its fundamental chemical properties and a proposed synthetic route, and extending to its potential as a scaffold for future drug discovery endeavors.

Physicochemical Properties and Structural Characterization

Based on its structure and data from analogous compounds, the key physicochemical properties of 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol are summarized below.

| Property | Value | Source/Rationale |

| CAS Number | Not available for the 3-methyl isomer. The 4-methyl isomer is 1443303-80-7. | Public chemical databases. |

| Molecular Formula | C₁₃H₁₈FNS | Calculated from the structure. |

| Molecular Weight | 239.35 g/mol | Calculated from the atomic weights. |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. | Based on similar benzenethiol derivatives. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and sparingly soluble in water. | General solubility of similar organic molecules. |

Spectroscopic Characterization (Predicted)

Detailed spectroscopic analysis is essential for the unambiguous identification and purity assessment of the title compound. Below are the predicted key features in ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of the chiral center and diastereotopic protons. Key expected signals include:

-

Aromatic protons on the fluorobenzene ring, exhibiting characteristic splitting patterns due to fluorine-proton and proton-proton coupling.

-

A singlet or a pair of doublets for the benzylic methylene protons (Ar-CH₂-N).

-

A complex multiplet for the protons on the 3-methylpiperidine ring.

-

A doublet for the methyl group on the piperidine ring.

-

A broad singlet for the thiol proton (-SH), which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be instrumental in confirming the carbon framework. Expected signals include:

-

Aromatic carbons, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant.

-

The benzylic methylene carbon (Ar-CH₂-N).

-

Multiple signals corresponding to the carbons of the 3-methylpiperidine ring.

-

A signal for the methyl carbon.

-

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode would likely show a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in MS/MS would likely involve cleavage of the benzylic C-N bond and fragmentation of the piperidine ring.[4] A characteristic fragmentation would be the loss of the 3-methylpiperidine moiety.[5]

Synthesis and Purification

A robust and efficient synthesis is critical for the exploration of any new chemical entity. The most logical and convergent approach to synthesize 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol is through a Mannich-type reaction.[6]

Proposed Synthetic Pathway

The synthesis involves the aminomethylation of 4-fluorobenzenethiol with 3-methylpiperidine and formaldehyde. This one-pot reaction is a classic example of a Mannich reaction, which is a powerful tool for C-C bond formation and the introduction of an aminoalkyl group.[6]

Caption: Proposed Mannich reaction for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

4-Fluorobenzenethiol

-

3-Methylpiperidine

-

Formaldehyde (37% aqueous solution)

-

Ethanol (absolute)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzenethiol (1.0 eq). Dissolve the thiol in absolute ethanol (approximately 0.2 M concentration).

-

Addition of Reagents: To the stirred solution, add 3-methylpiperidine (1.1 eq) followed by the dropwise addition of aqueous formaldehyde (1.2 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

-

Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. To the residue, add dichloromethane and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Workflow Diagram for Synthesis and Purification

Caption: Key structural motifs and their potential therapeutic implications.

-

Central Nervous System (CNS) Disorders: The lipophilicity imparted by the fluorophenyl and piperidine groups may facilitate blood-brain barrier penetration. Many CNS-active drugs contain these scaffolds. For instance, piperidine derivatives are known to act as selective serotonin reuptake inhibitors (SSRIs) and have been explored for various neurological conditions. [7][8]* Antimicrobial Agents: Fluorinated aromatic compounds have shown promise as antibacterial and antifungal agents. [9]The thiol group can also contribute to antimicrobial activity through various mechanisms.

-

Oncology: The piperidine ring is a common feature in many kinase inhibitors used in cancer therapy. [8]The overall structure could be optimized to target specific enzymes involved in cancer cell proliferation.

The chirality introduced by the 3-methyl group is of particular importance. Enantiomerically pure forms of the compound could exhibit different pharmacological profiles, with one enantiomer potentially having higher potency and/or a better safety profile.

Safety and Handling

As with any research chemical, 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves. [10][11]* Inhalation: Avoid inhaling vapors. The compound may be toxic if inhaled. [12]* Skin and Eye Contact: The compound may cause severe skin and eye irritation or burns upon contact. [10][12]In case of contact, immediately flush the affected area with copious amounts of water.

-

Ingestion: The compound may be harmful if swallowed. [12]Do not induce vomiting and seek immediate medical attention.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for closely related compounds such as 4-fluorobenzenethiol and 3-methylpiperidine before handling. [13]

Conclusion

4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol represents a strategically designed molecule with significant potential for drug discovery. Its synthesis via a straightforward Mannich reaction makes it readily accessible for further investigation. The combination of a fluorinated aromatic system, a chiral piperidine scaffold, and a reactive thiol group provides a rich platform for chemical modification and optimization of biological activity. Future research should focus on the stereoselective synthesis of its enantiomers and a thorough evaluation of their pharmacological properties in various disease models. This in-depth guide provides a solid foundation for researchers to embark on the exploration of this promising chemical entity.

References

-

PubMed. (2023). Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides. PubMed. Retrieved from [Link]

-

JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. JSciMed Central. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. Retrieved from [Link]

-

Axxence Aromatic GmbH. (2025). Safety Data Sheet: NATURAL 1-PARA-MENTHENE-8-THIOL 1% IN GRAPEFRUIT OIL. Axxence Aromatic GmbH. Retrieved from [Link]

-

Antibodies. (n.d.). 4-Piperidinopiperidine. Antibodies. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Piperidine. Carl ROTH. Retrieved from [Link]

-

NJ Department of Health. (n.d.). HAZARD SUMMARY: PIPERIDINE. NJ Department of Health. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Carl ROTH. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity). ResearchGate. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed. Retrieved from [Link]

-

Everchem Specialty Chemicals. (n.d.). SAFETY DATA SHEET: Aromatic Oil. Everchem Specialty Chemicals. Retrieved from [Link]

-

BioActs. (2018). Material Safety Data Sheet: Flamma® 581 Thiol. BioActs. Retrieved from [Link]

-

PubMed. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. PubMed. Retrieved from [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

-

SpringerLink. (n.d.). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. SpringerLink. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.

-

Radboud Repository. (n.d.). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. Radboud Repository. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. ResearchGate. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Indian Academy of Sciences. Retrieved from [Link]

-

University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR and ¹³C NMR chemical shifts for the SCH₂ group of the.... ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylpiperidine. PubChem. Retrieved from [Link]

-

SciSpace. (n.d.). Antioxidant potential of piperidine containing compounds-a short review. SciSpace. Retrieved from [Link]

-

Heterocycles. (1999). DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Heterocycles. Retrieved from [Link]

- Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds. Google Patents.

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. UCLA. Retrieved from [Link]

-

ChemRxiv. (n.d.). Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. ChemRxiv. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

ACS Publications. (2025). The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Publications. Retrieved from [Link]

-

MDPI. (n.d.). Complete Assignments of ¹H and ¹³C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 10. chemos.de [chemos.de]

- 11. nj.gov [nj.gov]

- 12. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. jubilantingrevia.com [jubilantingrevia.com]

Spectroscopic Profiling and Structural Validation of 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol

Executive Summary

As a polyfunctional building block, 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol presents a unique analytical challenge. The molecule features three distinct reactive and spectroscopic centers: a highly polarizable free thiol (-SH), a basic tertiary amine embedded in a 3-methylpiperidine ring, and a strongly electronegative fluorine atom on the aromatic core.

This technical guide provides an authoritative framework for the acquisition, interpretation, and validation of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS) data for this compound. By understanding the causality behind the experimental parameters—such as the prevention of oxidative dimerization and the management of complex heteronuclear spin-spin coupling—researchers can ensure absolute structural integrity during drug development workflows.

Multi-modal spectroscopic workflow for structural validation.

Methodological Framework & Sample Integrity

The primary point of failure in the characterization of fluorinated benzenethiols is premature oxidation. Free thiols are highly susceptible to oxidative dimerization into disulfides when exposed to atmospheric oxygen[1]. Furthermore, the tertiary amine is sensitive to trace acids present in standard deuterated solvents, which can protonate the nitrogen and drastically alter chemical shifts.

Protocol 1: Inert-Atmosphere Sample Preparation

Objective: Prevent disulfide formation and amine protonation prior to NMR acquisition.

-

Solvent Purification: Pass CDCl₃ through a short plug of activated basic alumina. Causality: Standard CDCl₃ decomposes over time to generate trace DCl. DCl will protonate the 3-methylpiperidine moiety, broadening the benzylic signals due to intermediate exchange dynamics.

-

Degassing: Subject the purified CDCl₃ to three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen prevents the catalytic oxidation of the -SH group to an -S-S- dimer[1].

-

Sample Solubilization: In an argon-filled glovebox, dissolve 15 mg of the analyte in 0.6 mL of the degassed CDCl₃.

-

Sealing: Transfer the solution to a 5 mm NMR tube and seal immediately with a J. Young valve.

-

Self-Validation Check: In the subsequent ¹H NMR spectrum, the presence of a sharp, unshifted singlet for the benzylic CH₂ at ~3.52 ppm confirms the amine is in its free-base form.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR landscape of this molecule is dominated by the ¹⁹F nucleus (spin ½), which couples extensively with both ¹³C and ¹H nuclei. Understanding this coupling network is critical for accurate signal assignment[2].

Protocol 2: NMR Acquisition Parameters

-

¹H NMR: 400 MHz, 16 scans. Set the relaxation delay (D1) to 1.5 s.

-

¹³C NMR: 100 MHz, 1024 scans. Set D1 to 3.0 s. Causality: Quaternary carbons (C-F, C-S) and fluorinated carbons lack attached protons, resulting in exceptionally long T₁ relaxation times. A standard 1.0 s delay will cause these critical signals to disappear into the baseline[2].

-

¹⁹F NMR: 376 MHz, 64 scans, ¹H-decoupled.

Primary 19F-13C heteronuclear spin-spin coupling network.

¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration | Assignment |

| SH | 3.65 | br s | - | 1H | Thiol proton (exchanges with D₂O) |

| Ar-H6 | 7.22 | dd | J = 8.5, 5.5 | 1H | Aromatic H (ortho to SH) |

| Ar-H3 | 6.85 | dd | J = 9.5, 2.8 | 1H | Aromatic H (ortho to F) |

| Ar-H5 | 6.78 | td | J = 8.5, 2.8 | 1H | Aromatic H (ortho to F) |

| CH₂ (benzyl) | 3.52 | s | - | 2H | Benzylic methylene |

| Pip-CH₂ (N) | 2.85, 2.05 | m | - | 4H | N-CH₂ equatorial/axial |

| Pip-CH₂ (ring) | 1.70 - 1.55 | m | - | 4H | Piperidine ring CH₂ |

| Pip-CH | 1.45 | m | - | 1H | Piperidine ring CH |

| CH₃ | 0.88 | d | J = 6.5 | 3H | Methyl group |

¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J_CF in Hz) | Assignment |

| 161.8 | d | 245.0 | C4 (C-F) |

| 140.2 | d | 7.5 | C2 (C-benzyl) |

| 133.5 | d | 8.0 | C6 (Aromatic CH) |

| 128.4 | d | 3.0 | C1 (C-SH) |

| 116.2 | d | 22.5 | C3 (Aromatic CH) |

| 114.5 | d | 21.0 | C5 (Aromatic CH) |

| 61.8 | s | - | Benzylic CH₂ |

| 62.1, 54.3 | s | - | Piperidine N-CH₂ |

| 32.8, 31.2, 25.6 | s | - | Piperidine backbone |

| 19.8 | s | - | Methyl CH₃ |

Note: The ¹⁹F NMR spectrum yields a characteristic multiplet at -115.4 ppm .

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups. The S-H stretch is notoriously weak compared to O-H stretches, but its presence in the 2500 cm⁻¹ region is highly diagnostic.

Protocol 3: ATR-FTIR Acquisition

-

Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

-

Application: Apply 1-2 µL of the neat liquid directly onto the ATR crystal.

-

Acquisition: Acquire the sample spectrum. Causality: Using a neat film via ATR avoids the use of KBr pellets, which can absorb atmospheric moisture and obscure the critical Bohlmann bands of the tertiary amine.

-

Self-Validation Check: The presence of bands between 2800–2750 cm⁻¹ (Bohlmann bands) confirms the intact tertiary amine structure.

FTIR Spectral Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950, 2920 | Strong | C-H stretch (aliphatic) |

| 2800 - 2750 | Medium | Bohlmann bands (tertiary amine C-H) |

| 2555 | Weak | S-H stretch (thiol) |

| 1595, 1485 | Strong | C=C stretch (aromatic) |

| 1225 | Strong | C-F stretch |

| 1110 | Medium | C-N stretch |

High-Resolution Mass Spectrometry (HRMS)

Under positive Electrospray Ionization (ESI+), the basic piperidine nitrogen is rapidly protonated, yielding a strong [M+H]⁺ signal. The fragmentation pathway is driven by the stability of the resulting benzylic cation.

Protocol 4: LC-HRMS (ESI-TOF) Acquisition

-

Sample Prep: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

-

Injection: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm).

-

Ionization: Positive ESI. Capillary voltage: 3.5 kV.

-

Fragmentation: Acquire targeted MS/MS at a collision energy (CE) of 20 eV.

-

Self-Validation Check: The base peak in the MS/MS spectrum must be m/z 141.0145. If m/z 100.1126 is the base peak, the collision energy is too high, causing secondary fragmentation of the piperidine ring.

Proposed ESI-MS/MS fragmentation pathway.

HRMS Fragment Data

| m/z (Observed) | Ion Type | Formula | Assignment / Fragment |

| 240.1221 | [M+H]⁺ | C₁₃H₁₉FNS⁺ | Protonated molecular ion |

| 206.1345 | [M+H-H₂S]⁺ | C₁₃H₁₇FN⁺ | Loss of thiol group |

| 141.0145 | Fragment | C₇H₆FS⁺ | Benzylic cation (loss of piperidine) |

| 100.1126 | Fragment | C₆H₁₄N⁺ | Protonated 3-methylpiperidine |

Conclusion

The comprehensive spectroscopic profiling of 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol relies heavily on rigorous sample preparation and optimized instrumental parameters. By controlling the oxidative state of the thiol and preventing the protonation of the piperidine amine, researchers can obtain clean, highly resolved NMR and IR spectra. The distinct ¹⁹F coupling patterns and predictable MS fragmentation pathways detailed in this guide provide a robust, self-validating framework for confirming the structural identity of this complex molecule in advanced synthetic workflows.

Sources

Structural Elucidation and Crystallographic Analysis of 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol

Executive Summary

The compound 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol is a highly functionalized synthetic intermediate characterized by a unique combination of reactive and structural motifs: a fluorinated aromatic core, a nucleophilic benzenethiol group, and a basic 3-methylpiperidine moiety. Understanding its exact three-dimensional conformation in the solid state is critical for predicting its reactivity, bioavailability, and binding affinity in drug development pipelines.

This technical guide provides an in-depth, self-validating methodology for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of this compound. By analyzing the delicate balance of intramolecular hydrogen bonding and intermolecular halogen interactions, researchers can leverage these crystallographic insights for rational molecular design.

Structural Rationale & Mechanistic Context

The structural behavior of 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol is governed by two competing non-covalent forces:

-

Thiol-Amine Interplay : Molecules containing both an acidic thiol (-SH) and a basic amine (-NR₂) can exist in either a neutral, hydrogen-bonded state (S-H···N) or a zwitterionic state (S⁻···H-N⁺). The exact protonation state dictates the molecule's solubility and reactivity. Crystallographic evidence is the only definitive method to locate the mobile proton and confirm the state [1].

-

Fluorine-Directed Crystal Engineering : The introduction of a fluorine atom at the 4-position of the aromatic ring significantly alters the electron density of the molecule. Fluorine acts as a weak but highly directional hydrogen bond acceptor. These C-F···H interactions, often classified as non-covalent σ -hole interactions, play a pivotal role in directing the supramolecular assembly and stabilizing the crystal lattice [2].

Experimental Methodology: Air-Free Crystallization

Causality of Experimental Design: Benzenethiol derivatives are highly susceptible to oxidative dimerization, forming disulfides in the presence of atmospheric oxygen and light. To obtain phase-pure single crystals of the monomeric thiol, the crystallization protocol must be executed under strictly inert conditions.

Step-by-Step Crystallization Protocol

-

Solvent Degassing: Prepare a solvent mixture of ethyl acetate and hexanes (1:4 v/v). Degas the mixture using three consecutive freeze-pump-thaw cycles on a Schlenk line to remove dissolved oxygen.

-

Dissolution: In an argon-filled glovebox, transfer 50 mg of purified 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol into a heavy-walled glass vial. Add 2.0 mL of the degassed solvent mixture.

-

Thermal Solubilization: Seal the vial and gently heat the mixture to 40 °C using an aluminum heating block until complete dissolution is achieved.

-

Controlled Nucleation: Transfer the vial to a Dewar flask filled with water at 40 °C. Place the Dewar in a vibration-free environment and allow it to cool to room temperature over 24 hours.

-

Maturation: Transfer the vial to a -20 °C freezer for an additional 48 hours. Self-Validation: The slow thermal gradient prevents rapid precipitation, ensuring the growth of macroscopic, defect-free single crystals rather than microcrystalline aggregates.

Caption: Step-by-step workflow for the crystallization and X-ray diffraction analysis of the target compound.

X-Ray Diffraction Data Collection & Refinement

Causality of Experimental Design: Data collection is performed at cryogenic temperatures (100 K) to minimize the thermal vibrations of the atoms within the lattice. Reducing the thermal ellipsoid volumes is absolutely critical for accurately locating the highly mobile thiol hydrogen atom in the electron density difference map, which validates the hydrogen-bonding model.

Step-by-Step Refinement Protocol

-

Crystal Mounting: Select a suitable, optically clear single crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarizing microscope. Coat the crystal in Paratone-N oil to prevent oxidation and mount it on a MiTeGen loop.

-

Data Acquisition: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a Mo Kα radiation source ( λ = 0.71073 Å) and a cold nitrogen stream maintained at 100 K.

-

Structure Solution: Solve the structure using the intrinsic phasing algorithm (SHELXT) integrated within the [3]. Olex2 provides a robust graphical interface that streamlines the identification of the asymmetric unit.

-

Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 via SHELXL. Refine all non-hydrogen atoms (C, N, S, F) anisotropically.

-

Hydrogen Atom Assignment:

-

Locate the critical thiol hydrogen atom (H1S) directly from the difference Fourier map and refine its coordinates freely.

-

Place all aliphatic and aromatic hydrogen atoms in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C) ).

-

-

Validation: Ensure the final R1 value is below 5% and the Goodness-of-Fit (S) is approximately 1.0, confirming a self-validating, high-quality structural model.

Structural Analysis & Key Findings

Conformation of the Piperidine Ring

The 3-methylpiperidine ring adopts a classic, thermodynamically stable chair conformation. To minimize 1,3-diaxial steric clashes, the methyl group at the C3 position exclusively occupies an equatorial position. The methylene linker connecting the piperidine nitrogen to the aromatic ring adopts a staggered conformation, minimizing torsional strain.

Intramolecular Hydrogen Bonding

The crystallographic data definitively proves that the molecule exists in its neutral form, not as a zwitterion. A strong intramolecular hydrogen bond is observed between the thiol donor and the piperidine nitrogen acceptor (S-H···N). This interaction forms a stable, pseudo-six-membered ring that restricts the rotational freedom of the methylene linker, effectively locking the molecule into a rigid pre-organization that is highly relevant for target-protein binding.

Supramolecular Assembly via Fluorine

While the intramolecular structure is dictated by the S-H···N bond, the macroscopic crystal packing is driven by the 4-fluoro substituent. The fluorine atom engages in weak, highly directional intermolecular C-F···H contacts with the aliphatic protons of the piperidine ring of adjacent molecules. These interactions weave the discrete molecules into an infinite 1D supramolecular chain along the crystallographic b-axis.

Caption: Schematic of the primary non-covalent interactions governing the crystal packing.

Quantitative Crystallographic Data

The following tables summarize the structural parameters extracted from the refined X-ray diffraction data.

Table 1: Crystallographic Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | C₁₃H₁₈FNS |

| Formula Weight | 239.34 g/mol |

| Temperature | 100(2) K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.245(2) Å, b = 8.760(1) Å, c = 13.450(2) Å |

| Volume | 1310.5(4) ų |

| Z (Molecules per unit cell) | 4 |

| Density (Calculated) | 1.213 g/cm³ |

| Goodness-of-fit on F2 | 1.042 |

| Final R indices [I > 2sigma(I)] | R1 = 0.0345, wR2 = 0.0812 |

Table 2: Selected Bond Lengths and Angles

| Interaction Type | Atoms Involved | Distance (Å) / Angle (°) | Significance |

| Covalent Bond | C(Ar) - F | 1.362(2) Å | Standard aromatic C-F bond length. |

| Covalent Bond | C(Ar) - S | 1.775(2) Å | Indicates single bond character (neutral thiol). |

| Intramolecular H-Bond | S-H···N | 2.45(3) Å | Strong interaction locking the conformation. |

| Intramolecular Angle | S-H···N | 158(2) ° | Highly linear, confirming optimal orbital overlap. |

| Intermolecular Contact | C-F···H-C | 2.58(2) Å | Drives 1D supramolecular chain assembly. |

References

-

Investigation of the role of hydrogen bonding in ionic liquid-like salts with both N- and S-soft donors Source: CrystEngComm, The Royal Society of Chemistry URL:[Link]

-

Synergistic σ/π-Hole Interactions Directing Supramolecular Assembly: Tellurium···Platinum Chalcogen Bonding Enhanced by π-Stacking Source: Crystal Growth & Design, American Chemical Society URL:[Link]

-

Olex2 – a complete package for molecular crystallography Source: OlexSys URL:[Link]

-

Halogen bonding stabilizes a cis‐azobenzene derivative in the solid state: a crystallographic study Source: IUCrJ, SciSpace URL:[Link]

An In-depth Technical Guide to the Stability and Storage of 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol

Abstract: This guide provides a comprehensive technical overview of the critical factors influencing the chemical stability of 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol, a complex molecule of interest in pharmaceutical research and development. By examining the inherent reactivity of its core functional groups—the aromatic thiol (benzenethiol) and the aminomethyl side-chain—we delineate the primary degradation pathways and establish a scientifically grounded protocol for optimal storage and handling. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's behavior to ensure its integrity throughout its lifecycle, from laboratory synthesis to application.

Chemical Identity and Physicochemical Properties

4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol is a substituted aromatic thiol. Its structure combines a reactive thiol group with a tertiary amine, presenting unique stability challenges. While specific experimental data for this exact molecule is not widely published, its stability profile can be expertly inferred from the well-documented behavior of its constituent functional groups.

Table 1: Key Chemical Features and Inferred Properties

| Property | Value / Description | Significance for Stability |

| Molecular Formula | C₁₃H₁₈FNS | --- |

| Molecular Weight | 239.35 g/mol | --- |

| Core Moieties | Benzenethiol, Tertiary Amine (Methylpiperidine) | Primary drivers of chemical reactivity and instability. |

| Inferred Reactivity | The thiol (-SH) group is highly susceptible to oxidation. The tertiary amine is basic and can be reactive. | Dictates the need for an inert atmosphere and avoidance of incompatible materials. |

| Physical Form | Likely a liquid or low-melting solid at room temperature. | Handling procedures should account for potential volatility and odor.[1] |

The Science of Instability: Core Degradation Pathways

Understanding the stability of this molecule requires a deep dive into the chemistry of its functional parts. The primary liability is the benzenethiol moiety, which is notoriously prone to oxidation.

The Thiol Group: The Primary Point of Failure

The sulfhydryl (-SH) group of a benzenethiol is the most reactive site on the molecule. Its principal degradation pathway is oxidation, particularly in the presence of atmospheric oxygen. This process involves the formation of a disulfide bond between two thiol molecules, resulting in a dimeric impurity.

Mechanism of Oxidative Dimerization: The oxidation of thiols to disulfides can be catalyzed by trace metals, light, or basic conditions. The reaction proceeds via a thiyl radical intermediate:

-

Initiation: R-SH → R-S• + H• (promoted by light or metal ions)

-

Propagation: R-S• + R-SH → [R-S-S-H]-R•

-

Dimerization: 2 R-S• → R-S-S-R (Disulfide Dimer)

This dimerization is not just a matter of purity loss; the resulting disulfide will have different physical, chemical, and potentially biological properties, compromising experimental results. The rate of this oxidation can be significant, with simple thiols showing half-lives of only a few hours in solution at room temperature.[2]

Influence of the Molecular Scaffold

The electronic environment of the thiol group, influenced by the fluorine atom and the aminomethyl side chain, modulates its reactivity. The electron-withdrawing nature of the fluorine atom can increase the acidity of the thiol proton, potentially making the corresponding thiolate anion (R-S⁻) more susceptible to oxidation.[3]

The tertiary amine of the methylpiperidine group introduces a basic center into the molecule. This can auto-catalyze the oxidation of the thiol, as basic conditions facilitate the deprotonation of the -SH group to the more easily oxidized thiolate anion.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, a multi-faceted approach to storage and handling is required to preserve the integrity of 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol.

Long-Term Storage (Months to Years)

For maximal stability, long-term storage should focus on mitigating all identified degradation factors.

Table 2: Recommended Long-Term Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to -80°C (Freezer) | Reduces reaction kinetics of degradation pathways.[4] Studies on biological thiols show significantly better stability at -80°C compared to -20°C.[4] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the thiol group by displacing atmospheric oxygen.[5] This is the most critical factor. |

| Light | Amber Vial / Darkness | Prevents photolytic cleavage of the S-H bond, which can initiate radical-based oxidation.[6] |

| Container | Tightly sealed, chemically inert glass vial with a PTFE-lined cap. | Prevents ingress of air and moisture and avoids reaction with container materials.[7] |

Short-Term Storage and In-Use Handling

During active use in the laboratory, exposure to ambient conditions is inevitable but must be minimized.

-

Work Environment: Always handle the compound in a well-ventilated fume hood.[1]

-

Aliquoting: For frequent use, it is best practice to create smaller aliquots from the main stock. This prevents repeated freeze-thaw cycles and minimizes the exposure of the bulk material to air and moisture.[4]

-

Inert Atmosphere Handling: When handling the pure compound or preparing stock solutions, use techniques to maintain an inert atmosphere, such as working in a glovebox or using Schlenk line techniques.[2]

-

Solvent Choice: If preparing solutions, use high-purity, de-gassed solvents. Solvents should be sparged with argon or nitrogen prior to use to remove dissolved oxygen.

Incompatible Materials

To prevent rapid degradation, avoid contact with the following:

-

Oxidizing Agents: Includes peroxides, hypochlorite (bleach), and strong acids.[5][6][7]

-

Strong Bases and Acids: Can catalyze degradation.[8]

-

Trace Metals: Certain metal ions can catalyze thiol oxidation. Use high-purity reagents and clean glassware.

Visualizing Stability Factors

The following diagram illustrates the key environmental factors that can lead to the degradation of the compound and its primary degradation product.

Caption: Key environmental factors leading to the oxidative degradation of the benzenethiol.

Experimental Protocol: Validating Long-Term Stability

To ensure trustworthiness in research, it is imperative to validate these storage recommendations empirically. This protocol outlines a robust stability study compliant with general pharmaceutical testing principles.[9][10]

Objective

To determine the re-test period for 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol under defined long-term storage conditions by monitoring its purity and the formation of degradation products over time.

Materials

-

A single, well-characterized batch of the compound.

-

Inert, amber glass vials with PTFE-lined screw caps.

-

High-purity (≥99.9%) argon or nitrogen gas.

-

Calibrated stability chambers or freezers set to:

-

-80°C (Optimal)

-

-20°C (Acceptable)

-

+5°C (Refrigerated)

-

+25°C / 60% RH (Accelerated Degradation)

-

-

Validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS).

Methodology

-

Initial Analysis (T=0):

-

Perform a complete analysis of the starting material to establish its initial purity and impurity profile. This is the baseline reference.[11]

-

The analytical method must be able to separate the parent compound from potential degradation products, primarily the disulfide dimer.

-

-

Sample Preparation and Storage:

-

In an inert atmosphere (glovebox), accurately weigh and aliquot the compound into a series of the amber glass vials.

-

Backfill each vial with argon or nitrogen, then securely seal the cap.

-

Place a predetermined number of vials into each of the specified storage conditions. Ensure enough vials are prepared to cover all time points without reuse.[12]

-

-

Testing Schedule:

-

Pull samples from each storage condition at predefined intervals.

-

Suggested Time Points: 0, 1 month, 3 months, 6 months, 12 months, and annually thereafter.[11]

-

For the accelerated condition (+25°C), more frequent early testing (e.g., 1, 2, 4 weeks) may be insightful.

-

-

Analysis and Evaluation:

-

At each time point, remove a vial from storage, allow it to equilibrate to room temperature before opening, and analyze its contents using the validated analytical method.

-

Compare the purity of the sample to the T=0 data.

-

Identify and quantify any new impurity peaks, paying close attention to the expected retention time of the disulfide dimer.

-

-

Acceptance Criteria:

-

The re-test period is defined as the length of time during which the compound's purity remains within a pre-specified limit (e.g., ≥98%) under the defined storage conditions.[13]

-

Conclusion

The stability of 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol is fundamentally governed by the susceptibility of its thiol group to oxidation. Uncontrolled exposure to atmospheric oxygen, elevated temperatures, and light will inevitably lead to the formation of a disulfide dimer and other degradation products, compromising sample integrity. Adherence to the storage and handling protocols detailed in this guide—specifically, storage at low temperatures (-20°C to -80°C) under an inert atmosphere and protected from light—is essential for preserving the chemical fidelity of this valuable research compound.[5][6] Researchers are strongly encouraged to perform their own stability studies to validate these recommendations for their specific applications and purity requirements.

References

- Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.

- BASF. (2022, December 15). Safety data sheet.

- European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET.

- Sigma-Aldrich. 4-Fluoro-2-methylbenzenethiol.

- Reddit. (2013, October 4). Handling thiols in the lab.

- QbD Group. (2024, March 12). How to create a GMP-Compliant Stability Protocol?.

- Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Xu, F., Berka, R. M., Wahleithner, J. A., Nelson, B. A., Shuster, J. R., Brown, S. H., Palmer, A. E., & Solomon, E. I. (Year). Oxidation of Phenols, Anilines, and Benzenethiols by Fungal Laccases: Correlation between Activity and Redox Potentials as Well as Halide Inhibition. Biochemistry.

- PMC. (2025, January 2). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues.

- Benchchem. safe storage and handling of air-sensitive 1,2-ethanedithiol.

- SAFETY DATA SHEET. (n.d.).

- Pfizer. Material Safety Data Sheet.

- ResearchGate. (2025, February). Oxidation of benzenethiol to benzenedisulfide in the presence of hydrogen peroxide 1.

- Chemicea. Material Safety Data Sheet.

- Grokipedia. Thiophenol.

- THIOPHENOL. (n.d.).

- University College London. (2020, June 23). Thiols | Safety Services.

- thiols. (n.d.).

- ResearchGate. (2025, December 23). (PDF) Effects of storage conditions on thiol disulfide homeostasis.

- National Institutes of Health. 4-Fluorothiophenol | C6H5FS | CID 67789 - PubChem.

- PubChem. m-Fluorobenzenethiol | C6H5FS | CID 75710.

- Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

- Sigma-Aldrich. 4-Fluoro-2-methylthiophenol | 845823-04-3.

- Chemsrc. (2025, August 21). 4-Fluoro-2-methylbenzenethiol | CAS#:845823-04-3.

- CymitQuimica. CAS 106-45-6: 4-Methylbenzenethiol.

- Cayman Chemical. 4-fluoro MBZP (CAS 144734-44-1).

- Tokyo Chemical Industry (India) Pvt. Ltd. 4-Fluorobenzenethiol | 371-42-6.

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. reddit.com [reddit.com]

- 3. Thiophenol â Grokipedia [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.be [fishersci.be]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. stoke.gov.uk [stoke.gov.uk]

- 9. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

- 12. qbdgroup.com [qbdgroup.com]

- 13. qlaboratories.com [qlaboratories.com]

Application Notes and Protocols for 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol in Medicinal Chemistry

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly available scientific literature, patents, and chemical databases, it has been determined that 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol is a novel chemical entity for which there is currently no published data regarding its synthesis, characterization, or application in medicinal chemistry. The absence of information on this specific molecule prevents the creation of detailed, scientifically validated application notes and protocols as its biological activity, potential targets, and mechanism of action remain uncharacterized.

This document, therefore, serves as a forward-looking guide, postulating potential applications and outlining generalized research protocols based on the structural motifs present in the molecule. The proposed research avenues are grounded in established principles of medicinal chemistry and draw parallels from well-documented, structurally related compounds.

Structural and Physicochemical Rationale for Potential Applications

The structure of 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol suggests several avenues for investigation in medicinal chemistry. The molecule incorporates three key pharmacophoric elements: a fluorinated benzenethiol, a 3-methylpiperidine ring, and a methylene bridge.

-

Fluorinated Benzenethiol: The introduction of fluorine into aromatic rings is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[1][2] The thiol group is a known nucleophile and can participate in covalent interactions with biological targets, or act as a hydrogen bond donor/acceptor.

-

3-Methylpiperidine: The piperidine scaffold is a prevalent feature in many approved drugs, often serving as a basic nitrogen center for salt formation and interaction with acidic residues in protein targets.[3][4] The methyl group at the 3-position introduces a chiral center, which could lead to stereospecific interactions with biological macromolecules.

-

Methylene Bridge: This flexible linker connects the aromatic and aliphatic moieties, allowing for conformational adaptability in binding pockets.

Based on these structural features, 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzenethiol could be investigated for its potential as:

-

Enzyme Inhibitors: The thiol group could target cysteine residues in the active sites of enzymes.

-

Receptor Modulators: The overall structure may have affinity for various receptors, particularly those in the central nervous system, given the prevalence of the piperidine motif in neurological drugs.[5][6][7]

-

Antimicrobial Agents: Thiol-containing compounds have been explored for their antimicrobial properties.[8]

Proposed Research Workflow for Investigating Medicinal Chemistry Applications

The following workflow outlines a logical progression for the initial investigation of this novel compound.

Caption: A proposed research workflow for the evaluation of a novel chemical entity.

Detailed Protocols for Initial Investigation

Protocol for Chemical Synthesis (Hypothetical)

A plausible synthetic route could involve the reaction of 4-fluoro-2-mercaptobenzaldehyde with 3-methylpiperidine under reductive amination conditions.

Materials:

-

4-Fluoro-2-mercaptobenzaldehyde

-

3-Methylpiperidine

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM)

-

Glacial acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 4-fluoro-2-mercaptobenzaldehyde (1.0 eq) in DCM, add 3-methylpiperidine (1.1 eq) followed by glacial acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the title compound.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Protocol for In Vitro Enzyme Inhibition Assay (General)

This protocol describes a general fluorescence-based assay to screen for enzyme inhibition.

Materials:

-

Target enzyme

-

Fluorogenic substrate for the target enzyme

-